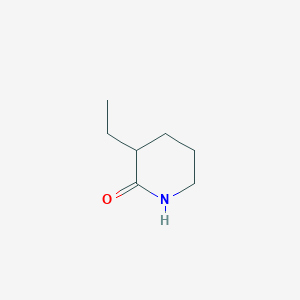

3-Ethylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-4-3-5-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALIFKZSZCONPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447939 | |

| Record name | 3-ethylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165385-85-3 | |

| Record name | 3-ethylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethylpiperidin 2 One and Its Derivatives

Stereoselective Synthesis of 3-Ethylpiperidin-2-one

The stereoselective synthesis of this compound involves creating the chiral center at the C3 position with a high degree of stereochemical purity. This can be accomplished either by introducing the ethyl group onto a pre-existing piperidin-2-one ring in a stereocontrolled manner or by constructing the heterocyclic ring itself in a way that dictates the stereochemistry of its substituents.

Asymmetric synthesis encompasses a range of techniques that create chiral molecules from achiral or prochiral precursors. For this compound, these approaches are designed to produce one enantiomer in excess over the other.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is advantageous due to its predictability and applicability to a wide range of substrates. williams.edu Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. wikipedia.orgwilliams.edu

In the context of piperidin-2-one synthesis, a chiral auxiliary can be attached to the ring nitrogen. The inherent chirality of the auxiliary then shields one face of the enolate formed from the piperidin-2-one, forcing an incoming electrophile, such as an ethyl halide, to attack from the less sterically hindered face. williams.edustackexchange.com

| Substrate | Chiral Auxiliary | Reagents | Product | Diastereomeric Excess (de) | Yield | Ref. |

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | (R)-phenylglycinol | 1. s-BuLi (2.5 eq) 2. MeI | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | >99% | 91% | researchgate.net |

| (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl) piperidine-2-one | (R)-phenylglycinol (OH-protected) | 1. s-BuLi (1.5 eq) 2. MeI | (3S)- and (3R)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | 1:2.5 ratio | 90% | researchgate.net |

Enantioselective catalysis utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product. Transition metals like rhodium, iridium, and palladium are frequently used in these catalytic systems. mdpi.comacs.org

A powerful strategy for the synthesis of enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn In this approach, a dihydropyridine (B1217469) derivative, phenyl pyridine-1(2H)-carboxylate, undergoes a cross-coupling reaction with an sp2-hybridized boronic acid. The rhodium catalyst, paired with a chiral ligand, facilitates the carbometalation of the dihydropyridine, creating the C3-substituted tetrahydropyridine (B1245486) with high enantioselectivity. snnu.edu.cn Subsequent reduction of the double bond and removal of the N-protecting group would yield the chiral 3-substituted piperidine (B6355638). Although this method leads to a piperidine, its adaptation for piperidin-2-one synthesis represents a viable and advanced catalytic route.

For instance, the reaction of phenyl pyridine-1(2H)-carboxylate with various arylboronic acids using a rhodium catalyst and a chiral phosphine (B1218219) ligand can produce 3-aryl-tetrahydropyridines in high yields and with excellent enantiomeric excess (ee). snnu.edu.cn

| Substrate 1 | Substrate 2 | Catalyst / Ligand | Product Type | Enantiomeric Excess (ee) | Yield | Ref. |

| Phenyl pyridine-1(2H)-carboxylate | Phenylboronic acid | [Rh(cod)OH]₂ / (R)-L | N-protected 3-phenyl-1,2,3,4-tetrahydropyridine | 99% | 95% | snnu.edu.cn |

| Phenyl pyridine-1(2H)-carboxylate | 4-Methoxyphenylboronic acid | [Rh(cod)OH]₂ / (R)-L | N-protected 3-(4-methoxyphenyl)-1,2,3,4-tetrahydropyridine | 99% | 93% | snnu.edu.cn |

| Phenyl pyridine-1(2H)-carboxylate | 4-Fluorophenylboronic acid | [Rh(cod)OH]₂ / (R)-L* | N-protected 3-(4-fluorophenyl)-1,2,3,4-tetrahydropyridine | 98% | 91% | snnu.edu.cn |

Note: (R)-L refers to a specific chiral phosphine ligand used in the study.*

Diastereoselective alkylation is a key method for introducing substituents at the C3 position of a piperidin-2-one ring that already contains a chiral center, typically from a chiral auxiliary on the nitrogen atom. The pre-existing stereocenter directs the incoming alkyl group to a specific face of the molecule, resulting in the preferential formation of one diastereomer. researchgate.net

The success of this strategy hinges on creating a rigid, well-defined transition state. As previously discussed in the context of chiral auxiliaries, the alkylation of N-substituted piperidin-2-ones can be rendered highly diastereoselective. researchgate.netresearchgate.net Using (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one, the deprotonation with a strong base like s-BuLi generates a Z-enolate. The lithium cation chelates with the enolate oxygen and the oxygen of the deprotonated hydroxyl group on the auxiliary. This conformationally locked structure presents a significant steric barrier on one face, compelling the alkylating agent (e.g., ethyl iodide) to approach from the opposite, less hindered face, thus achieving high diastereoselectivity. researchgate.net The degree of stereocontrol is often exceptional, leading to a single detectable diastereomer. researchgate.netresearchgate.net

| Substrate | Base | Electrophile | Key Feature | Diastereomeric Ratio | Ref. |

| (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one | s-BuLi | Methyl Iodide | In-situ deprotonation of unprotected hydroxyl auxiliary | Single isomer detected | researchgate.net |

| N-Cbz-piperidin-3-one | Methylmagnesium bromide | N/A (Addition) | A¹,³-strain from N-Cbz group directing attack | Exclusive trans-addition | beilstein-journals.org |

Chiral resolution is a technique used to separate a racemic mixture of enantiomers. Unlike asymmetric synthesis, which aims to create a single enantiomer, resolution separates a pre-existing 50:50 mixture.

One of the oldest and most reliable methods is diastereomeric salt formation . This involves reacting the racemic compound, such as 3-ethylpiperidine (B83586) (a precursor to the target lactam), with a single enantiomer of a chiral resolving agent, like tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows them to be separated by methods like fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent.

Another powerful method is kinetic resolution . This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. google.comnih.gov For instance, the enantioselective acylation of a racemic piperidine derivative using a chiral catalyst can selectively acylate one enantiomer at a much faster rate than the other. nih.gov This leaves one enantiomer unreacted and the other acylated, allowing for their separation. This has been demonstrated in the kinetic resolution of 2-ethylpiperidine (B74283) and other disubstituted piperidines. google.comnih.gov

Modern chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) , are also used for analytical and preparative-scale resolution of enantiomers and diastereomers. lcms.cz

Instead of modifying a pre-formed ring, stereochemistry can be controlled during the cyclization step that forms the piperidine ring itself. In these strategies, the stereochemical outcome is dictated by the stereocenters present in the acyclic precursor and the geometry of the ring-closing transition state.

Several methodologies exemplify this approach:

Intramolecular Reductive Amination: An acyclic keto-amine or a related precursor can be cyclized via intramolecular reductive amination. The stereochemistry of substituents on the carbon chain can influence the facial selectivity of the imine or enamine reduction, leading to a preferred diastereomer of the resulting piperidine ring. researchgate.net

Mannich-Type Reactions: A diastereoselective Mannich reaction between an imine and a suitable enolate, followed by reductive cyclization, can be used to control the stereochemistry of the final piperidine product. mdpi.com

[4+2] Cycloadditions: Aza-Diels-Alder reactions, where an imine acts as the dienophile, can form the piperidine ring with a high degree of stereocontrol, which is dictated by the facial selectivity of the cycloaddition.

Gold-Catalyzed Cyclization: A modular approach for synthesizing substituted piperidines involves a gold-catalyzed cyclization of an N-homopropargyl amide to form a cyclic imidate. This intermediate can then undergo a chemoselective reduction and a spontaneous, highly diastereoselective Ferrier rearrangement to form the piperidin-4-one core, which can be further functionalized. nih.gov

These methods highlight the versatility of modern organic synthesis, where the desired stereochemistry of the this compound core can be established through careful design of the ring-forming reaction.

Local Desymmetrization Approaches for Piperidinone Rings

Local desymmetrization is an elegant strategy for the synthesis of chiral piperidinones from symmetrical, non-stereogenic precursors. nih.gov This approach avoids the often complex preparation of stereodefined acyclic precursors by introducing chirality through the selective reaction of one of two identical functional groups in a prochiral molecule. nih.gov A notable application is the enzyme-catalyzed desymmetrization of prochiral 2-substituted propane-1,3-diols, which serve as key synthons for chiral 2-piperidones. mdpi.com

In a representative example, a prochiral diol can be selectively acetylated using a lipase, yielding a chiral monoacetate. This intermediate can then be carried forward through a series of transformations to construct the chiral piperidinone ring. The efficiency and selectivity of this desymmetrization step are highly dependent on the choice of enzyme and reaction conditions. mdpi.com

Table 1: Example of Lipase-Catalyzed Desymmetrization for Chiral Synthon Preparation

| Enzyme | Substrate | Product | Selectivity Outcome |

| Lipase from Pseudomonas cepacia | Prochiral 2-Aryl-propane-1,3-diol | Chiral (R)-2-Aryl-3-acetoxy-1-propanol | High enantiomeric excess |

This method provides a powerful entry into enantiomerically enriched piperidinone frameworks, which are valuable in the development of pharmacologically active agents. mdpi.com

Ring-Closing and Annulation Strategies for this compound Frameworks

The formation of the core piperidinone ring is central to the synthesis of this compound. This is accomplished through several powerful cyclization and annulation reactions.

Intramolecular cyclization involves the formation of the piperidinone ring from a single molecular precursor that contains all the necessary atoms for the ring backbone. mdpi.com This process is initiated by activating specific functional groups within the molecule, often requiring a catalyst or specific reagents. mdpi.com Key challenges in this approach include achieving high stereo- and regioselectivity. mdpi.com

Various strategies exist for intramolecular ring closure to form piperidines and piperidinones, including aza-Michael reactions, electrophilic cyclizations, and metal-catalyzed processes. mdpi.com For instance, an N-tethered alkene can undergo an organocatalyzed enantioselective aza-Michael reaction to yield a protected 2,5-disubstituted piperidine, a direct precursor to a 3-substituted piperidinone structure. mdpi.com

Table 2: Selected Intramolecular Cyclization Approaches to Piperidine Scaffolds

| Reaction Type | Catalyst/Reagent | Substrate Class | Key Feature |

| Aza-Michael Reaction | Quinoline Organocatalyst / Trifluoroacetic Acid | N-tethered Alkenes | Enantioselective formation of 2,5-disubstituted piperidines. mdpi.com |

| Hydride Transfer/Cyclization | Trifluoromethanesulfonic anhydride (B1165640) / Sodium borohydride (B1222165) | Amide with Alkene Group | Cascade reaction forming piperidines from activated amides. mdpi.com |

| Radical Cyclization | Triethylborane | 1,6-Enynes | Complex radical cascade to form polysubstituted piperidines. mdpi.com |

Reductive amination is a robust and widely used form of amination that converts a carbonyl group, such as a ketone or aldehyde, into an amine via an imine intermediate. wikipedia.org In the context of piperidinone synthesis, this can be applied in a [5+1] annulation strategy. mdpi.com The reaction combines a molecule containing a five-carbon backbone with an amine source, forming two new carbon-nitrogen bonds in the process. mdpi.com

The process begins with the reaction between the carbonyl group and the amine to form a hemiaminal, which then reversibly loses a water molecule to create an imine. wikipedia.org This imine intermediate is then reduced in situ by a suitable reducing agent to yield the final amine product. wikipedia.org A key advantage of this one-pot method is its efficiency and the avoidance of isolating the intermediate imine. wikipedia.org

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

| Sodium cyanoborohydride | NaBH₃CN | Can selectively reduce imines in the presence of aldehydes; effective but introduces cyanide. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, widely used in modern synthesis. masterorganicchemistry.com |

| Sodium borohydride | NaBH₄ | A common, powerful reducing agent that can also reduce the starting carbonyl compound. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | A "green" method that uses hydrogen gas and a metal catalyst. wikipedia.org |

Biocatalytic methods using imine reductases (IREDs) are also emerging as a sustainable and highly selective alternative for asymmetric reductive amination. nih.gov

Aza-Heck cyclizations represent an emerging and powerful method for constructing chiral nitrogen-containing heterocycles. rsc.org In these reactions, a palladium catalyst facilitates the cyclization of a substrate containing an activated N-O bond and a pendant alkene. rsc.org This process is analogous to the conventional Heck reaction but forms a C-N bond instead of a C-C bond. rsc.org

The methodology provides efficient access to carbamate-protected piperidines through 6-exo cyclizations. d-nb.info The reaction is notable for its redox-neutral conditions, making it suitable for a wide range of substrates that may be sensitive to oxidation. nih.gov The use of chiral ligands allows for highly enantioselective transformations. nih.gov

Table 4: Key Features of Aza-Heck Cyclizations for Piperidine Synthesis

| Catalyst System | Substrate Type | Reaction Type | Advantage |

| Palladium(II) with Chiral P-O Ligand | Alkenylcarbamates | Enantioselective 6-exo aza-Heck | High selectivity and compatibility with further one-pot cross-coupling. nih.gov |

| Palladium(0) with Tuned Ligands | N-(Pentafluorobenzoyloxy)carbamates | 6-exo aza-Heck | Addresses the longstanding challenge of efficient cyclization in non-biased systems. d-nb.info |

These studies indicate that the aza-Heck approach can be the foundation for a broad family of enantioselective C–N bond-forming processes. rsc.org

The aza-Pummerer reaction offers another pathway to piperidine structures, often through a [5+1] annulation mechanism. mdpi.com A notable example involves a protic acid-assisted aza-Pummerer approach for synthesizing 4-chloropiperidines from homoallylic amines. nih.govorganic-chemistry.org

In this method, an acid complex, such as HCl•DMPU, induces the formation of a (thiomethyl)methyl carbenium ion from dimethyl sulfoxide (B87167) (DMSO) under mild conditions. nih.govnih.gov This electrophile reacts with a homoallylic amine in an aza-Pummerer fashion, generating an iminium ion intermediate. nih.gov Subsequent cyclization of this intermediate leads to the formation of the piperidine ring, with the acid's counter-ion (e.g., chloride) being incorporated into the final structure. mdpi.comnih.gov This approach is valued for its operational simplicity and the use of environmentally benign reagents. nih.gov

Table 5: Aza-Pummerer Annulation for Piperidine Synthesis

| Acid/Reagent | Electrophile Source | Key Intermediate | Product Type |

| HCl•DMPU | Dimethyl Sulfoxide (DMSO) | Iminium ion | 4-Chloropiperidines |

The reaction demonstrates broad substrate scope, tolerating both aromatic and aliphatic amines. nih.gov

Functional Group Interconversions for this compound

Functional group interconversions (FGIs) are fundamental chemical reactions that transform one functional group into another, a crucial step in the synthesis of complex molecules. numberanalytics.com Once the this compound core has been assembled, FGIs can be employed to modify the structure to access a diverse range of derivatives.

These transformations can involve oxidation, reduction, substitution, or elimination reactions. imperial.ac.uk For example, the lactam carbonyl group in the piperidinone ring can be a site for various modifications.

Table 6: Potential Functional Group Interconversions on a Piperidinone Scaffold

| Starting Functional Group | Target Functional Group | Reagent(s) | Reaction Type |

| Lactam (Amide) | Cyclic Amine | Lithium aluminum hydride (LiAlH₄), Borane (B₂H₆) | Reduction vanderbilt.edu |

| Carbonyl (in lactam) | Thiolactam | Lawesson's reagent | Thionation |

| N-H (in lactam) | N-Alkyl | Alkyl halide, Base (e.g., NaH) | Alkylation |

| α-Methylene to Carbonyl | α-Hydroxypiperidinone | Oxidizing agent (e.g., Davis oxaziridine) | α-Hydroxylation |

These interconversions allow for the fine-tuning of the molecule's properties and the introduction of new functionalities for further synthetic elaboration or biological evaluation. numberanalytics.com

Reduction Strategies of Ketone Functionality

The reduction of the ketone group in piperidinone derivatives to a secondary alcohol is a fundamental transformation for creating chiral centers and further functionalization. Various hydride-donating reagents and catalytic hydrogenation methods are employed for this purpose, with the choice of reagent influencing stereoselectivity and functional group tolerance.

Common reducing agents include sodium borohydride (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). webassign.netchemguide.co.uk NaBH₄ is a mild reducing agent often used in protic solvents like methanol (B129727) or ethanol. webassign.net Its reaction with ketones like fluorenone proceeds at room temperature to produce the corresponding alcohol. webassign.net Lithium aluminum hydride is a significantly more powerful reducing agent, capable of reducing not only ketones but also esters, amides, and carboxylic acids. chemguide.co.ukharvard.edu Due to its high reactivity, especially with water and alcohols, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukharvard.edursc.org The mechanism for both reagents involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. chemistrysteps.com This is followed by a workup step, typically with dilute acid or water, to protonate the resulting alkoxide and yield the final alcohol product. chemguide.co.ukchemistrysteps.com

Catalytic hydrogenation is another effective method for the reduction of the piperidinone carbonyl group. This heterogeneous catalytic process typically involves hydrogen gas and a metal catalyst such as platinum (as PtO₂), palladium, or nickel. libretexts.org For instance, the hydrogenation of 4-hydroxypyridines (which exist in equilibrium with 4-pyridones) to the corresponding hydroxypiperidines can be achieved using a platinum group metal catalyst. google.com The stereochemical outcome of these reductions can be influenced by the steric bulk of the reducing agent and the conformation of the piperidinone ring. acs.org Bulky reagents like K-selectide often exhibit high stereoselectivity, favoring attack from the less hindered face of the ketone. acs.org

Table 1: Comparison of Reduction Strategies for Piperidinone Ketone Functionality

| Reagent/Method | Substrate Example | Solvent | Conditions | Product | Citation(s) |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Fluorenone | Methanol | Room Temperature, 15 min | Fluorenol | webassign.net |

| Lithium Aluminum Hydride (LiAlH₄) | (+/−) trans-3-ethoxycarbonyl-4-(4′-fluorophenyl)-N-methyl-piperidine-2,6-dione | THF/Toluene | <15°C then >40°C for 2 hr | Corresponding diol | google.com |

| K-Selectide | N-tert-Butoxycarbonyl-cis-2,6-dimethyl-4-piperidone | THF | -74°C, 1 hr | Corresponding alcohol | acs.org |

| Catalytic Hydrogenation (Pt group metal) | 4-Hydroxypyridine | Acetic Anhydride | Room Temperature, Atmospheric Pressure | 4-Hydroxypiperidine (after hydrolysis) | google.com |

Oxidation Pathways for Piperidinone Derivatives

The oxidation of piperidinone derivatives can lead to various products, depending on the oxidant and the substrate's structure. These reactions are crucial for introducing new functional groups or modifying the ring system.

One common transformation is the oxidation of the piperidinone ring itself. For example, the electrochemical oxidation of N-substituted-4-piperidone curcumin (B1669340) analogs has been studied, revealing a two-electron transfer process that leads to irreversible oxidation. mdpi.com This type of reaction, sometimes referred to as a Shono oxidation, can introduce a substituent on the carbon atom adjacent (vicinal) to the nitrogen. mdpi.com Manganese-based reagents are also effective for oxidizing piperidone derivatives. Studies have analyzed the kinetics of oxidation reactions of piperidones using Mn(III), Mn(IV), and Mn(VII) in acidic media. chemijournal.com Manganese dioxide (MnO₂) has been utilized in a one-pot oxidation-cyclization method to prepare N-substituted 4-piperidones from dienone precursors. kcl.ac.uk

The oxidation of substituents on the piperidinone ring is also a valuable synthetic tool. The oxidation of oximes derived from 2,6-diphenyl piperidin-4-one and its 3-alkyl substituted derivatives has been investigated using pyridinium (B92312) chlorochromate (PCC). asianpubs.org This reaction, which regenerates the carbonyl group, is acid-catalyzed and proceeds via a polar mechanism. asianpubs.org The reactivity in these cases was found to be influenced by the steric and electronic properties of the substituents on the ring. asianpubs.org

Table 2: Examples of Oxidation Reactions on Piperidinone Derivatives

| Reagent | Substrate Example | Reaction Type | Product Type | Citation(s) |

|---|---|---|---|---|

| Electrochemical Oxidation | N-substituted-4-piperidone curcumin analogs | Anodic Oxidation | Irreversibly oxidized products | mdpi.com |

| Manganese Dioxide (MnO₂) | Dienone and primary amine | Oxidation-Cyclization | N-substituted 4-piperidone | kcl.ac.uk |

| Pyridinium Chlorochromate (PCC) | Oxime of 2,6-diphenyl-3-ethyl piperidin-4-one | Oxidation of Oxime | 2,6-diphenyl-3-ethyl piperidin-4-one | asianpubs.org |

| Manganese(III) Acetate | 4-piperidone-3-carboxylates | Catalytic Oxidation | Oxidized piperidone derivatives | acs.org |

Nucleophilic Substitution Reactions on Piperidinone Rings

The piperidinone ring, being a cyclic amide or lactam, possesses reactivity towards nucleophiles. wikipedia.org Nucleophilic substitution reactions typically occur at the electrophilic carbonyl carbon, leading to ring-opening or substitution of a leaving group. futurelearn.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net The subsequent collapse of this intermediate can result in the expulsion of a leaving group.

For the piperidinone ring of this compound, nucleophilic attack is a key reaction. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. futurelearn.com Nucleophiles such as hydroxide (B78521) ions, alkoxides, and amines can attack this site. researchgate.netscience-revision.co.uk For instance, the reaction of a halogenoalkane with ammonia (B1221849) can produce an amine through nucleophilic substitution. ibchem.com This principle can be extended to the lactam ring, where a nucleophile can replace a suitable leaving group attached to the ring or induce ring-opening. The synthesis of various piperidine derivatives often involves intramolecular nucleophilic substitution to form the lactam ring itself. wikipedia.org

In some cases, substitution reactions can occur at other positions on the ring if an appropriate leaving group is present. For example, the synthesis of β-lactams with an azido (B1232118) group at the 3-position has been achieved through the nucleophilic substitution of a 3-chloro-β-lactam. rsc.org While this compound is a δ-lactam, similar principles of activating the ring for substitution can be applied. wikipedia.org Docking studies on some 3,5-bis(arylidene)-4-piperidone derivatives suggest that their mechanism of action can involve a nucleophilic attack from a biological residue to the carbonyl group of the piperidone. nih.gov

Table 3: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Substrate Type | Reaction Conditions | Product Type | Citation(s) |

|---|---|---|---|---|

| Hydroxide Ion (OH⁻) | Halogenoalkane (e.g., Chloroethane) | Aqueous solution, warm | Alcohol (e.g., Ethanol) | science-revision.co.ukibchem.com |

| Cyanide Ion (CN⁻) | Halogenoalkane (e.g., Bromoethane) | Alcoholic solution, reflux | Nitrile (e.g., Propanenitrile) | science-revision.co.ukibchem.com |

| Ammonia (NH₃) | Halogenoalkane (e.g., Bromoethane) | N/A | Primary Amine (e.g., Ethylamine) | ibchem.com |

| Azide Ion (N₃⁻) | 3-chloro-β-lactam | N/A | 3-azido-β-lactam | rsc.org |

Mechanistic Elucidation of Reactions Involving 3 Ethylpiperidin 2 One

Fundamental Reaction Mechanisms Applicable to 3-Ethylpiperidin-2-one

The reactivity of this compound is centered around the lactam functionality, which features a polarized carbonyl group and an adjacent nitrogen atom, as well as the α- and β-carbons of the carbonyl.

The core reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.com In this compound, the lactam carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond. libretexts.orgsavemyexams.com This makes the carbonyl carbon susceptible to attack by nucleophiles.

The general mechanism proceeds in two key steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This step breaks the C=O π bond, and the electrons move to the oxygen atom. The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The negatively charged oxygen atom of the intermediate is then protonated, typically by a weak acid present in the reaction mixture, to yield a neutral addition product. libretexts.org

The rate of nucleophilic addition can be influenced by electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and reaction rate, while electron-donating and sterically bulky groups decrease the rate. masterorganicchemistry.com For instance, the reaction of related piperidinone compounds with nucleophiles like hydroxylamine (B1172632) or hydrazines to form oximes and hydrazones exemplifies this reactivity.

Table 1: General Steps in Nucleophilic Addition to this compound

| Step | Description | Intermediate Geometry |

|---|---|---|

| 1 | Attack of the nucleophile on the δ+ carbonyl carbon. | Trigonal Planar to Tetrahedral |

| 2 | Protonation of the resulting alkoxide ion. | Tetrahedral |

Substitution reactions for this compound can occur at several positions. While the ethyl group itself is unreactive towards substitution, the nitrogen and the α-carbon (C3) are key reactive sites.

N-Alkylation/N-Acylation: The lactam nitrogen has a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. However, under basic conditions, the N-H proton can be removed by a strong base to form a lactamate anion. This anion is a potent nucleophile that can react with electrophiles like alkyl halides or acyl chlorides in an Sₙ2-type mechanism.

α-Carbon Alkylation: The protons on the carbon alpha to the carbonyl group (C3) are acidic and can be removed by a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate is a carbon-based nucleophile that can attack alkyl halides in a classic Sₙ2 reaction, leading to the formation of a new carbon-carbon bond at the C3 position. This is a fundamental strategy for elaborating the structure of lactams. The alkylation of enamines derived from related piperidines with ethyl iodide serves as a well-studied parallel for this type of transformation. nih.gov

Sₙ1 reactions are less common for this scaffold unless a derivative with a good leaving group at a tertiary or resonance-stabilized carbon is prepared.

Elimination reactions, which form a double bond, require a leaving group on the carbon skeleton. science-revision.co.uk The parent this compound molecule does not possess a suitable leaving group to undergo elimination directly. However, derivatives of the compound can be synthesized to facilitate such reactions.

For an elimination to occur, a leaving group (e.g., a halide or a tosylate) would need to be introduced, for example, on the ethyl substituent. If such a derivative were treated with a strong base, an E2 elimination could occur. The regioselectivity of this reaction would likely follow the Zaitsev rule, where the more substituted (more stable) alkene is the major product. masterorganicchemistry.comlibretexts.org Reaction conditions are crucial; strong, bulky bases favor elimination, whereas less hindered bases might lead to a mixture of substitution and elimination products. science-revision.co.uk

For example, the dehydration of alcohols, an E1-type elimination, is often promoted by strong acids. libretexts.org If this compound were modified to contain a hydroxyl group, this pathway would become accessible.

The this compound scaffold can be induced to undergo rearrangement reactions, often leading to different ring systems or constitutional isomers.

Beckmann Rearrangement: While not a reaction of the lactam itself, if the corresponding ketone, 3-ethylpiperidone, were converted to its oxime, it could undergo a Beckmann rearrangement under acidic conditions to yield this compound or its isomer, 4-ethylazepan-2-one, depending on the stereochemistry of the oxime.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. A derivative of this compound containing an appropriate aromatic system could be designed to undergo this rearrangement. Mechanistic studies have explored a radical variant of the Smiles rearrangement initiated by the electro-reduction of related propiolamides. rsc.orgrsc.org

Ring-Opening and Cyclization: Under certain catalytic conditions, the piperidine (B6355638) ring can be opened and re-closed. For instance, palladium-catalyzed aminochlorination of alkenes can generate 3-chloropiperidines through a 6-endo cyclization mechanism, demonstrating the possibility of ring functionalization via rearrangement-like pathways.

Detailed Mechanistic Studies of Stereoselective Transformations

Stereoselective reactions are crucial for synthesizing enantiomerically pure compounds. For this compound, stereoselectivity is most relevant in reactions that create a new stereocenter, such as at the C3 position.

Asymmetric alkylation of this compound would involve the formation of a chiral enolate (or a related chiral nucleophile) and its subsequent reaction with an electrophile. The stereochemical outcome is determined by the energy difference between the diastereomeric transition states leading to the possible products.

While specific transition state analyses for this compound are not widely published, detailed computational studies on the closely related alkylation of piperidine-derived enamines provide a strong model for understanding the governing principles. nih.gov In these studies, the alkylation of an enamine with ethyl iodide was analyzed to determine the origin of stereoselectivity.

The mechanism involves the attack of the enamine on the electrophile, proceeding through one of several possible transition states. The relative energies of these transition states dictate the major product. Key findings from analogous systems show:

The reaction proceeds preferentially from the less sterically hindered face of the nucleophile. nih.gov

The conformation of the piperidine ring (e.g., chair vs. twist) in the transition state plays a critical role in determining the energy barrier. nih.gov

Substituents on the ring can direct the attack by adopting either axial or equatorial positions to minimize steric strain, such as A(1,3) strain. nih.gov

In a computational study of a related piperidine enamine alkylation, the energy difference between the lowest-energy transition state (TS1, leading to the major product) and the next lowest-energy transition state for the opposite face attack (TS3) was calculated to be significant, explaining the observed enantiomeric ratio. nih.gov

Table 2: Illustrative Transition State Energy Data from an Analogous Piperidine Enamine Alkylation with Ethyl Iodide

| Transition State | Conformation | Relative Energy (kJ/mol) | Predicted Enantiomeric Ratio |

|---|---|---|---|

| TS1 (Re-face attack) | anti-chair | 0.0 | 79:21 |

| TS2 (Re-face attack) | anti-twist | +2.0 | |

| TS3 (Si-face attack) | anti-chair | +3.6 | |

| TS4 (Si-face attack) | anti-twist | +10.7 |

Data derived from a computational study on a model system to illustrate the principles of transition state analysis. nih.gov

This type of analysis, which combines experimental kinetics and computational modeling, is essential for the mechanistic elucidation of complex organic reactions and for the rational design of new stereoselective syntheses. nih.govwalisongo.ac.id The principles are directly applicable to the asymmetric alkylation of the enolate derived from this compound, where the stereoselectivity would be dictated by the transition state energies of the approaching electrophile to the chiral enolate.

Catalytic Cycle Analysis for Metal-Mediated Processes

The formation of the 2-piperidinone scaffold is often achieved through metal-catalyzed reactions, such as the hydrogenation of substituted pyridinones or various cyclization strategies. mdpi.comresearchgate.net Transition metals like palladium, ruthenium, rhodium, and iridium are effective catalysts, each operating through distinct mechanistic cycles. mdpi.com These processes are broadly categorized as homogeneous or heterogeneous catalysis, where the catalyst is in the same or a different phase as the reactants, respectively. vapourtec.comdiva-portal.org

In a typical palladium-catalyzed process, such as a carbonylation or C-H activation/lactamization, the catalytic cycle generally involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states, and sometimes Pd(IV). nih.govdiva-portal.org A generalized cycle for a Heck-type coupling/Michael addition mechanism to form a γ-lactam, which is analogous to δ-lactam formation, begins with the activation of a C(sp³)–H bond to form a palladacyclic intermediate. nih.gov This is followed by migratory insertion and subsequent reductive elimination to yield the product and regenerate the active catalyst. diva-portal.org

Ruthenium- and iridium-catalyzed hydrogenations are also common for producing saturated heterocycles like piperidones from unsaturated precursors. mdpi.com For instance, the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts using an iridium(I) catalyst is suggested to proceed via an outer-sphere dissociative mechanism. mdpi.com In other cases, ruthenium catalysts, often supported on materials like zeolites, facilitate tandem reactions where hydrogenation occurs after an initial transformation. sci-hub.se The catalytic cycle for such hydrogenations can be complex, sometimes being inhibited by byproducts. For example, fluoride (B91410) ions generated from substrates or additives can poison the catalyst, necessitating the use of scavengers like titanium isopropoxide to maintain catalytic activity. mdpi.comscientificupdate.com

Below is a table summarizing potential catalytic systems for synthesizing piperidinone structures.

| Catalyst System | Reaction Type | Plausible Mechanistic Steps | Source(s) |

| Palladium(II) Acetate | C-H Activation / Lactamization | C-H activation to form a palladacycle, migratory insertion of an alkene, reductive elimination. | nih.gov |

| Iridium(I) with P,N-Ligand | Asymmetric Hydrogenation | Outer-sphere dissociative mechanism, stereoselective protonation of an enamine intermediate. | mdpi.com |

| Ruthenium on Zeolite (Ru/BEA) | Tandem Hydrogenation | Cooperative catalysis between the Ru metal center (for hydrogenation) and the acidic zeolite support. | sci-hub.se |

| Gold(I) Complex | Oxidative Amination | Difunctionalization of a double bond with simultaneous formation of the N-heterocycle. | mdpi.com |

Role of Intermediates in Multi-Step Reactions

Intermediates are transient species formed during a reaction that are neither the initial reactants nor the final products. fiveable.me Their stability and reactivity are critical in dictating the course and outcome of multi-step syntheses leading to this compound.

In many cyclization reactions, enamines are key intermediates. mdpi.comresearchgate.net They can be formed from the reaction of a ketone or aldehyde with a secondary amine and are valuable due to their dual nucleophilic character at both the nitrogen and the enaminic carbon. researchgate.net In the context of piperidinone synthesis, an enamine intermediate can be formed, which then undergoes cyclization. The stereochemistry of the final product can be determined by the stereoselective protonation of such an enamine intermediate. mdpi.com

In metal-catalyzed reactions, organometallic intermediates play a pivotal role. As discussed previously, palladacycles are common intermediates in palladium-catalyzed C-H activation reactions. nih.gov For instance, the reaction of an alkyl amide can proceed through a six-membered palladacycle intermediate, which then evolves to the final lactam product. nih.gov Similarly, nickel-catalyzed reactions can involve the formation of a nickel metallacycle after the oxidative cyclometallation of an alkene and an alkyne. beilstein-journals.org

In reactions following an S_N1 pathway, the formation of a carbocation intermediate is a crucial step. stackexchange.com This high-energy, reactive species is formed slowly from a stable neutral molecule and reacts quickly in subsequent steps. stackexchange.com The stability of the carbocation can influence reaction pathways and potential rearrangements.

The table below details some of the significant intermediates in pathways related to piperidinone synthesis.

| Intermediate Type | Role in Reaction | Typical Formation Method | Source(s) |

| Enamine | Nucleophile in cyclization reactions | Reaction of a carbonyl compound with an amine. | mdpi.comresearchgate.net |

| Palladacycle | Key intermediate in C-H activation | Reaction of a substrate with a Pd(II) catalyst. | nih.gov |

| Carbocation | Reactive species in S_N1 reactions | Heterolytic cleavage of a bond to a leaving group. | stackexchange.com |

| Quaternary Pyridinium Salt | Activated precursor for reduction | Alkylation of a pyridine (B92270) derivative. | mdpi.com |

Kinetic Studies and Rate-Determining Steps in this compound Synthesis

For any multi-step synthesis, the rate law is determined by the stoichiometry of the reactants in the RDS. savemyexams.comwikipedia.org For example, if a reaction follows an S_N1 mechanism, the rate-determining step is the unimolecular formation of a carbocation intermediate, as this step requires significant energy to break a bond and create charged species. stackexchange.com Consequently, the reaction rate depends only on the concentration of the substrate from which the carbocation is formed. stackexchange.com

In metal-catalyzed processes, the RDS can be any of the elementary steps in the catalytic cycle, such as oxidative addition, migratory insertion, or reductive elimination. Often, the initial C-H bond activation or the oxidative addition of a substrate to the metal center is the RDS because it involves the breaking of a stable bond and has a high activation energy. nih.gov For example, in a proposed mechanism for Pd(II)-catalyzed γ-lactamization, the C(sp³)–H activation step occurs through a concerted metalation-deprotonation (CMD) type mechanism, which is often rate-limiting. nih.gov

In other scenarios, such as enzyme-catalyzed reactions, kinetic analysis can help distinguish between different mechanistic models. nih.gov For example, by studying how inhibitors affect the reaction rate with different substrates, it's possible to determine whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or an amino-enzyme intermediate. nih.gov Similar principles can be applied to chemical catalysis to elucidate the mechanism.

The following table outlines potential rate-determining steps for different hypothetical synthesis pathways for this compound.

| Synthesis Pathway | Likely Rate-Determining Step (RDS) | Rationale | Source(s) |

| S_N1-type Cyclization | Formation of a carbocation intermediate. | This step has a high activation energy due to bond breaking and charge separation. | stackexchange.com |

| Pd-Catalyzed C-H Activation/Lactamization | C-H bond activation to form the palladacycle. | Breaking a strong C-H bond is energetically demanding. | nih.gov |

| Hydrogenation of a Pyridinium Salt | Dissociation of a ligand or substrate binding. | The slowest step dictates the overall turnover frequency of the catalyst. | mdpi.comdiva-portal.org |

| Multi-component Reaction (e.g., Biginelli-like) | Formation of a key intermediate (e.g., acylimine). | The initial condensation to form the first key intermediate is often the slowest step. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethylpiperidin 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic molecules in solution. auremn.org.brnih.gov By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra offer a fundamental picture of the molecular skeleton of 3-Ethylpiperidin-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. For this compound, the spectrum would typically show signals for the N-H proton, the methine proton at the C3 position, and the various methylene (B1212753) protons of the piperidinone ring and the ethyl group. The integration of these signals corresponds to the number of protons of each type. mnstate.edu Spin-spin splitting patterns (e.g., triplets, quartets) arise from the coupling between neighboring protons and provide information about the connectivity of the atoms. organicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon (C2) of the lactam ring is characteristically found at a downfield chemical shift (around 170-175 ppm) due to the deshielding effect of the double bond and the nitrogen atom. The carbons of the ethyl group and the piperidinone ring appear at more upfield positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental data.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~173 |

| CH (C3) | ~2.3 | ~45 |

| CH₂ (C4) | ~1.8 | ~25 |

| CH₂ (C5) | ~1.9 | ~28 |

| CH₂ (C6) | ~3.3 | ~42 |

| N-H | ~7.5 | - |

| CH₂ (ethyl) | ~1.6 | ~26 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would reveal the connectivity between the C3 proton and the adjacent protons on C4 and the ethyl group, as well as couplings between the protons on the piperidinone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon atoms with their attached protons. sdsu.edu This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the C3 carbon would show a cross-peak with the signal for the C3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. researchgate.net In this compound, it would show correlations between the carbonyl carbon (C2) and protons on C3 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netcsic.es This is crucial for determining the stereochemistry and conformation of the molecule. For example, NOESY can help determine the relative orientation of the ethyl group with respect to the protons on the piperidinone ring. doi.org

Conformational Analysis via NMR (e.g., Chair Conformations)

The six-membered piperidinone ring is not planar and typically adopts a chair or boat conformation to minimize steric and torsional strain. asianpubs.org NMR spectroscopy is a primary tool for studying these conformations in solution. auremn.org.br

For piperidinone derivatives, the chair conformation is generally the most stable. researchgate.net The orientation of the substituents on the ring (axial or equatorial) can be determined by analyzing the coupling constants (³J values) between adjacent protons in the ¹H NMR spectrum. Generally, a large coupling constant (around 10-13 Hz) is observed between two diaxial protons, while smaller coupling constants are seen for axial-equatorial and diequatorial interactions. asianpubs.org

In this compound, the ethyl group at the C3 position can exist in either an axial or an equatorial orientation. The preferred conformation will be the one that minimizes steric interactions. It is generally expected that the ethyl group will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the protons on the ring. The NOESY spectrum can provide definitive evidence for the spatial proximity between the ethyl group protons and specific ring protons, confirming the preferred conformation. doi.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. gantep.edu.trbruker.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each functional group has characteristic absorption frequencies.

Key expected FT-IR absorption bands for this compound include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amine group in the lactam.

C-H Stretch: Signals in the 2850-3000 cm⁻¹ range due to the stretching of C-H bonds in the alkyl portions of the molecule.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in a six-membered lactam (amide). This is one of the most prominent peaks in the spectrum.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the 1200-1350 cm⁻¹ region.

CH₂ Bend: A scissoring vibration for the methylene groups is expected around 1450-1470 cm⁻¹.

Table 2: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Lactam) | Stretch | 1650 - 1680 |

| C-N | Stretch | 1200 - 1350 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. thermofisher.com It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, more polarizable bonds. mdpi.com Water is a weak Raman scatterer, making this technique suitable for analyzing samples in aqueous solutions. mdpi.com

For this compound, the FT-Raman spectrum would also show characteristic peaks for the various functional groups. The C=C and C-C bonds of aromatic rings, if present in analogues, typically show strong Raman signals. spectroscopyonline.com The C-H stretching and bending vibrations are also observable. While the polar C=O and N-H bonds are strong in the IR spectrum, they may be weaker in the Raman spectrum. Conversely, the C-C skeletal vibrations of the ring and ethyl group may be more prominent in the Raman spectrum. researchgate.net This complementary nature makes the combination of both FT-IR and FT-Raman a powerful approach for comprehensive vibrational analysis. thermofisher.com

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation of synthetic compounds, providing crucial information about molecular weight and fragmentation patterns. For this compound and its analogues, mass spectrometry, particularly in its high-resolution format, serves as a primary method for confirming their identity and purity.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. gcms.cz This capability is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For piperidin-2-one derivatives, HR-MS is routinely used to confirm the successful synthesis of the target compound by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision, typically within a few parts per million (ppm). gcms.cz

The molecular weight of a compound is determined by the mass of its molecular ion (M), which, aside from isotope peaks, represents the highest mass in a mass spectrum. uci.edu For organic compounds containing nitrogen, the "nitrogen rule" is a useful principle: a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z), while a compound with zero or an even number of nitrogen atoms will have an even m/z value. uci.edu

In the analysis of piperidine (B6355638) derivatives, HR-MS data is a standard characterization requirement. For instance, in the synthesis of various substituted piperidine and piperazine (B1678402) derivatives, HR-MS is used to confirm the elemental composition of the final products. nih.govd-nb.inforsc.orgacgpubs.org The high mass accuracy of HR-MS significantly reduces the number of possible elemental compositions for a given m/z value, thus increasing confidence in the assigned structure. gcms.czmdpi.comresearchgate.net

Table 1: Illustrative HR-MS Data for Piperidine Analogues

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

| N‐{1‐[(4‐fluorophenyl)methyl]piperidin‐4‐yl}‐4‐oxo‐4H‐chromene‐2‐carboxamide | C₂₂H₂₁FN₂O₃ | 431.1583 | 431.1575 | acgpubs.org |

| 2‐{4‐[(3‐Chlorophenyl)methyl]piperazine‐1‐carbonyl}‐4H‐chromen‐4‐one | C₂₁H₂₀ClN₂O₃ | 383.1162 | 383.1162 | acgpubs.org |

| 4‐Oxo‐N‐(piperidin‐4‐yl)‐4H‐chromene‐2‐carboxamide | C₁₅H₁₇N₂O₃ | 273.1239 | 273.1228 | acgpubs.org |

| (2S,4R)‐1‐(tert‐butoxycarbonyl)‐4‐(3,4‐dimethoxyphenyl)piperidine‐2‐carboxylic acid | C₂₃H₂₆NO₄ | 380.1884 | 380.1856 | d-nb.info |

This table is for illustrative purposes to demonstrate the application and precision of HR-MS for related structures. The data is sourced from studies on various piperidine derivatives.

Derivatization Strategies for Enhanced Mass Spectrometric Analysis (e.g., Silylation, Acylation, Alkylation)

Chemical derivatization is often employed prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve the analytical properties of polar compounds like this compound. jfda-online.com Derivatization can increase the volatility and thermal stability of an analyte, reduce its polarity, and enhance its detection. chromtech.comgcms.cz The primary derivatization strategies applicable to lactams include silylation, acylation, and alkylation.

Silylation: This is the most common derivatization technique for GC analysis. chromtech.com It involves replacing an active hydrogen atom (e.g., from an N-H or O-H group) with a trimethylsilyl (B98337) (TMS) or other alkylsilyl group. chromtech.comgcms.cz Silyl derivatives are generally more volatile, less polar, and more thermally stable than the parent compounds. chromtech.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing amides and other polar compounds. fishersci.dksigmaaldrich.com The byproducts of MSTFA are very volatile and often elute with the solvent front, preventing interference with the analysis of small molecule derivatives. fishersci.dksigmaaldrich.com For compounds with sterically hindered groups or those that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) can be added to the silylating reagent to increase its reactivity. fishersci.dk

Acylation: This process involves the introduction of an acyl group into a molecule, which also serves to decrease polarity and increase volatility. researchgate.net Acylation reagents, such as acid anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride), react with compounds containing -OH, -NH, and -SH groups. chromtech.comresearchgate.net A key advantage of acylation, particularly with fluorinated acyl groups, is the introduction of electron-capturing moieties, which can significantly enhance the sensitivity of detection by electron capture detection (ECD) in GC or negative chemical ionization (NCI) in MS. researchgate.net Chemical acetylation can also be used to simplify complex mixtures and improve sensitivity in proteomic analyses, a principle that can be applied to small molecule analysis. nih.govmdpi.com

Alkylation: This strategy targets active hydrogens, particularly on amines and acidic hydroxyl groups, replacing them with an alkyl group. chromtech.com Alkylation can reduce hydrogen bonding, thereby increasing the volatility of the analyte for GC analysis. gcms.cz

These derivatization techniques are crucial for overcoming the challenges associated with the GC-MS analysis of polar, non-volatile compounds, enabling more robust and sensitive structural confirmation and quantification. jfda-online.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov It provides unambiguous information about bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute stereochemistry and conformation of the molecule in the solid state. hse.runih.gov

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. nih.govijcrt.org For substituted piperidin-2-ones, X-ray crystallography has been instrumental in confirming the relative and absolute configurations of stereocenters generated during synthesis. hse.ruresearchgate.netresearchgate.net

Studies on various piperidin-2-one and piperidine analogues demonstrate the power of this technique. For example, the crystal structure of a highly substituted piperidin-2-one derivative was unequivocally established by X-ray diffraction, confirming the configuration of its three stereogenic centers. hse.ru Similarly, the absolute configuration of a diastereomer of N-protected 3-methylpiperidin-2-one (B1294715) was determined through single-crystal X-ray analysis. researchgate.net

The conformation of the piperidine ring is also revealed by these studies. The piperidine ring in these structures typically adopts a chair or a distorted chair conformation. For instance, in one study, a piperidine-4-one derivative was found to adopt a chair conformation, while a related thione derivative exhibited a half-chair conformation, highlighting how substitution can influence the ring's geometry. nih.gov

Table 2: Crystallographic Data for Representative Piperidin-2-one Analogues

| Compound | Crystal System | Space Group | Key Structural Findings | Reference |

| (3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium halogenide | Monoclinic | P12₁/c1 | Confirmed the configuration of three stereogenic centers. | hse.ru |

| t-(3)-Benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime | Monoclinic | P1 2₁/c 1 | Piperidine ring adopts a chair conformation; phenyl groups are in equatorial orientations. | researchgate.net |

| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one diastereomer | Orthorhombic | P2₁2₁2₁ | Determined the absolute configuration of the diastereomer. | researchgate.net |

This table presents examples of crystallographic data obtained for analogues of this compound, illustrating the type of information generated by X-ray crystallography.

Electronic Spectroscopy (e.g., UV-Vis) and Non-Linear Optical (NLO) Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. ej-eng.orgmsu.edu For compounds like this compound, which contains a lactam (cyclic amide) chromophore, UV-Vis spectroscopy can be used to study the electronic structure. nih.gov The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max_) is characteristic of the electronic environment of the chromophore.

While simple lactams have relatively weak and high-energy (short wavelength) absorptions, the introduction of conjugation can shift these absorptions to longer wavelengths (a bathochromic shift) and increase their intensity. rsc.orgpsu.edu Therefore, UV-Vis spectroscopy is a useful tool for identifying the presence of conjugated systems in piperidin-2-one analogues. ej-eng.org However, because the absorption bands are typically broad, UV-Vis spectroscopy is more often used for quantitative analysis or to confirm the presence of specific chromophoric systems rather than for detailed structural identification of unknown compounds. libretexts.org

In recent years, there has been significant interest in the non-linear optical (NLO) properties of organic molecules, including piperidone derivatives. nih.govacs.orgresearchgate.net NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or other properties. acs.org Organic compounds with π-conjugated systems and donor-acceptor functionalities can exhibit large NLO responses, making them promising for applications in telecommunications and information technology. nih.govacs.org

The NLO properties of piperidone derivatives are often investigated using computational methods, such as Density Functional Theory (DFT). nih.govresearchgate.net These studies calculate key parameters like the molecular hyperpolarizability (β), which is a measure of the NLO response. Research has shown that modifying the substituents on the piperidone ring can tune the electronic and NLO properties. thesciencepublishers.com For example, introducing electron-donating and electron-withdrawing groups can enhance intramolecular charge transfer, leading to larger hyperpolarizability values. thesciencepublishers.com Experimental validation of NLO properties is often performed using techniques like the Kurtz-Perry powder test to measure second-harmonic generation (SHG) efficiency. researchgate.net

Table 3: Calculated NLO Properties for a Substituted Piperidone Analogue

| Molecule | Energy Gap (Eg) (eV) | Dipole Moment (μ) (Debye) | Hyperpolarizability (β) (esu) |

| MPMPM | 5.39 | 4.88 | 1.19 x 10⁻³⁰ |

| 4-CHO derivative | 4.67 | 5.37 | 3.32 x 10⁻³⁰ |

| 4-CN derivative | 4.79 | 7.95 | 3.20 x 10⁻³⁰ |

| 4-NO₂ derivative | 4.54 | 8.16 | 4.80 x 10⁻³⁰ |

This table is adapted from a DFT study on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone (MPMPM) and its derivatives to illustrate how substituents affect calculated NLO properties. thesciencepublishers.com Lower energy gaps and higher dipole moments generally correlate with enhanced hyperpolarizability.

Computational Chemistry and Theoretical Investigations of 3 Ethylpiperidin 2 One

Molecular Modeling and Simulation

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their motion, conformational changes, and interactions with their environment, such as solvents or biological macromolecules.

While specific molecular dynamics simulation studies focused exclusively on 3-Ethylpiperidin-2-one are not prevalent in the reviewed literature, the application of MD to analogous structures, such as other piperidine (B6355638) derivatives and lactams, highlights the potential of this methodology. For instance, MD simulations have been employed to study the interaction of piperidine derivatives with biological targets like enzymes and receptors. These simulations can reveal the stability of ligand-protein complexes, identify key interacting amino acid residues, and elucidate the mechanism of binding. scispace.comnih.govarabjchem.orgufla.br

A study on piperidine carboxamide derivatives used molecular dynamics simulations to analyze the stability of the ligand-protein complex, providing evidence for stable binding conformations and strong affinity with the target protein at the active site. arabjchem.org Similarly, research on other piperidine derivatives as potential inhibitors for neurodegenerative diseases has utilized MD simulations to confirm the stability of the proposed compounds within the active site of enzymes like acetylcholinesterase. ufla.br

Furthermore, MD simulations on simpler lactams like N-methyl-2-pyrrolidone (NMP) and caprolactam have provided fundamental insights into their structural organization, dynamics, and interactions in aqueous solutions. nih.govaip.orgrsc.orgmdpi.com These studies are crucial for understanding the solvation effects and the behavior of the lactam ring in a biological context. For example, simulations have shown a strong structuring effect of the pyrrolidone ring on surrounding water molecules, which is important for understanding its role as a kinetic hydrate (B1144303) inhibitor. rsc.org

For this compound, MD simulations could be instrumental in:

Investigating its conformational landscape and the flexibility of the ethyl group.

Studying its solvation in different solvents to understand its solubility and partitioning behavior.

Simulating its interaction with potential biological targets to predict binding affinities and modes of action.

Assessing the stability of the compound within a binding pocket over time.

The insights from such simulations would be invaluable for the rational design of new derivatives with potentially enhanced biological activities.

Table 1: Insights from Molecular Dynamics Simulations on Related Lactam and Piperidine Structures

| Studied Compound/Class | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| N-methyl-2-pyrrolidone (NMP) | Structural organization in water | Revealed strong structuring effect on surrounding water molecules and explained density maximum in mixtures. | nih.govaip.orgrsc.org |

| Caprolactam | Diffusion behavior in polymers | Investigated the effect of the plasticizer on water diffusion in PVA/caprolactam composites. | mdpi.com |

| Piperidine Carboxamide Derivatives | Ligand-protein interactions | Confirmed stable binding conformation and high affinity for the target protein's active site. | arabjchem.org |

| Piperidine Derivatives | Interaction with Acetylcholinesterase | The stability of proposed inhibitors within the enzyme's active site was confirmed. | ufla.br |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Specific QSAR studies on this compound have not been identified in the surveyed literature. However, extensive QSAR analyses have been performed on various classes of piperidone derivatives to elucidate the structural requirements for their biological activities, such as cytotoxic and anticancer effects. These studies provide a framework for how QSAR methodologies could be applied to this compound.

In a comparative QSAR investigation on a series of 3,5-bis(arylidene)-4-piperidones, researchers used multilinear regression (MLR) and genetic algorithm-partial least squares (GA-PLS) to develop predictive models for their cytotoxicity against several cancer cell lines. aip.org The study found that molecular density, as well as topological and geometrical indices, were crucial factors determining the cytotoxic properties of these compounds. aip.org The developed models showed good predictive ability, indicating their reliability for forecasting the cytotoxicity of new analogs. aip.org

Another study focused on piperidone derivatives as potential anticancer agents targeting the VEGFR-2 tyrosine kinase. mdpi.com A 3D-QSAR model was developed based on a pharmacophore hypothesis, which successfully predicted the anticancer activity against MCF7 cell lines. The model highlighted the importance of specific structural features for biological activity.

For this compound, a QSAR study would typically involve:

Dataset Compilation: Assembling a series of related 2-piperidone (B129406) derivatives with experimentally determined biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Development: Using statistical methods like MLR, PLS, or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques.

The resulting QSAR model could predict the activity of new this compound derivatives and provide insights into which structural modifications might enhance their desired biological effects.

Table 2: Summary of QSAR Studies on Piperidone Derivatives | Compound Class | Biological Activity | QSAR Method | Key Descriptors/Findings | Reference | | --- | --- | --- | --- | | 3,5-bis(arylidene)-4-piperidones | Cytotoxicity | MLR, GA-PLS | Molecular density, topological (X2A), and geometrical indices were found to be important for activity. | aip.org | | Piperidone Derivatives | Anticancer (VEGFR-2 inhibition) | 3D-QSAR (Pharmacophore-based) | The model showed good statistical validation and predictability for anticancer activity against MCF7 cell lines. | mdpi.com | | Piperidine-derived compounds | p53-HDM2 inhibition | Group-based QSAR (GQSAR) | A statistically sound model was developed to predict the inhibitory activity of new compounds. | tsijournals.com | | Piperine analogs (containing piperidine moiety) | Efflux pump inhibition | Genetic Function Approximation | A highly accurate model was obtained for predicting the inhibition of S. aureus NorA. | researchgate.net |

Derivatization and Functionalization Strategies for 3 Ethylpiperidin 2 One

Modification at the Nitrogen Atom

The nitrogen atom of the lactam ring in 3-ethylpiperidin-2-one is a primary site for functionalization. Its modification is typically achieved through N-alkylation, N-arylation, or N-acylation reactions, which leverage the acidity of the N-H proton.

N-Alkylation and N-Arylation: The most common modification involves the deprotonation of the nitrogen using a suitable base, followed by quenching with an electrophile. The choice of base is crucial for regioselectivity, ensuring the reaction occurs at the nitrogen instead of the α-carbon. Bases such as sodium hydride (NaH) are effective for this purpose. For instance, N-benzylation can be readily achieved to produce compounds like 1-benzyl-3-ethylpiperidin-2-one. ntu.edu.sguwo.ca

More advanced methods facilitate the formation of N-aryl bonds. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, are employed for this purpose. These reactions typically use palladium or copper catalysts to couple the lactam nitrogen with aryl halides or triflates, providing access to a wide range of N-aryl piperidinones. organic-chemistry.orgresearchgate.net Such protocols have been successfully applied to various N-heterocycles, and the principles are directly applicable to this compound. organic-chemistry.org

N-Acylation: Acylation of the nitrogen atom can be performed using acyl chlorides or anhydrides under basic conditions. This introduces an acyl group, such as an acetyl moiety, onto the lactam nitrogen, forming an N-acyl piperidinone derivative. This modification can influence the molecule's electronic properties and conformational preferences.

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|

Functionalization at the Ethyl Moiety

Direct functionalization of the ethyl group at the C3 position of the piperidinone ring presents a significant synthetic challenge. The C-H bonds of the ethyl group are generally unreactive and chemically similar to other methylene (B1212753) groups within the ring, making selective modification difficult.

Current research literature primarily focuses on modifications at the nitrogen atom, the α-carbon (C3), or other positions on the piperidinone core rather than on the saturated alkyl substituent itself. While modern synthetic methods involving C-H activation could theoretically target the ethyl group, specific applications to this compound are not widely documented.

Hypothetical strategies for functionalizing the ethyl moiety could include:

Radical Halogenation: This approach might introduce a halogen onto the ethyl group, which could then be displaced by other functional groups. However, this method would likely suffer from a lack of regioselectivity, leading to a mixture of products halogenated at various positions on the ring and the ethyl side chain.

Oxidative Methods: Strong oxidizing agents could potentially introduce a hydroxyl group, but this would likely be accompanied by over-oxidation or reaction at other sites, such as the C3 position.

It is crucial to distinguish the functionalization of the ethyl group from functionalization at the C3 position, which is a much more common and synthetically accessible transformation via enolate chemistry.

Introduction of Chiral Centers on the Piperidinone Core

This compound is an inherently chiral molecule, as the C3 carbon atom, which bears the ethyl group, is a stereocenter. khanacademy.orglibretexts.org Further derivatization can introduce additional chiral centers at other positions on the piperidinone ring (C4, C5, or C6), leading to the formation of diastereomers. The stereoselective synthesis of these derivatives is a key area of research for creating structurally complex molecules. savemyexams.com

Strategies to introduce new chiral centers include: